molecular formula C10H9NO2 B1665332 Indole-3-acetic acid CAS No. 87-51-4

Indole-3-acetic acid

Cat. No.: B1665332
CAS No.: 87-51-4
M. Wt: 175.18 g/mol
InChI Key: SEOVTRFCIGRIMH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indole-3-acetic acid (IAA) primarily targets the Target of Rapamycin Complex 1 (TORC1) . TORC1 is a central regulator of eukaryotic cell growth and is identified as the major growth-limiting target of IAA .

Mode of Action

IAA interacts with its primary target, TORC1, inhibiting its function both in vivo and in vitro . This interaction results in changes in cell growth, particularly in microorganisms like Saccharomyces cerevisiae .

Biochemical Pathways

IAA is synthesized through several biochemical pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways interact with each other through common key genes, forming a network of IAA biosynthesis .

Pharmacokinetics

It is known that iaa is produced by the degradation of tryptophan in higher plants .

Result of Action

IAA regulates almost all aspects of plant growth and development, such as cell division, elongation, fruit development, and senescence . It also increases plant protection against external stress . In microorganisms, IAA promotes growth and development, and even plant interaction .

Action Environment

The action of IAA can be influenced by environmental factors. For instance, IAA produced by microorganisms often participates as a signaling molecule in the interaction between microorganisms and plants, regulating plant growth and development, and causing physiological and pathological changes in plants . The production and utilization of IAA can be promoted in agriculture through studies on the biosynthesis and functions of IAA in microorganisms .

Biochemical Analysis

Biochemical Properties

Indole-3-acetic acid is involved in several biochemical reactions, primarily influencing plant growth and development. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is this compound methyltransferase, which modulates this compound homeostasis in plant tissues through methylation of its free carboxyl group . This interaction is crucial for maintaining the balance of this compound levels within the plant.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can promote cell elongation by loosening the cell wall, allowing cells to expand. It also plays a role in regulating gene expression related to growth and development, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It binds to specific receptors on the cell surface, initiating a signaling cascade that leads to changes in gene expression. This compound can also inhibit or activate enzymes involved in its biosynthesis and degradation, thereby regulating its own levels within the plant . Additionally, the methylation of this compound by this compound methyltransferase is a key regulatory mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its effects on cellular function. Long-term studies have shown that this compound can have sustained effects on plant growth and development, although its impact may diminish as it degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can promote growth and development, while at high doses, it may have toxic or adverse effects. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a response. Beyond this threshold, higher doses can lead to negative outcomes, such as growth inhibition or toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . These pathways involve various enzymes and cofactors that facilitate the synthesis and degradation of this compound, affecting metabolic flux and metabolite levels within the plant.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cell membranes, ensuring its proper localization and accumulation within the plant . The distribution of this compound is crucial for its function, as it needs to reach specific target cells to exert its effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization ensures that this compound can interact with its target biomolecules and exert its effects on cellular processes .

Chemical Reactions Analysis

Properties

IUPAC Name

2-(1H-indol-3-yl)acetic acid
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InChI

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)
Source PubChem
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InChI Key

SEOVTRFCIGRIMH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O
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Molecular Formula

C10H9NO2
Record name indole-3-acetic acid
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Related CAS

2338-19-4 (mono-potassium salt), 6305-45-9 (mono-hydrochloride salt)
Record name Indoleacetic acid
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DSSTOX Substance ID

DTXSID5020738
Record name Indole-3-acetic acid
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Molecular Weight

175.18 g/mol
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Physical Description

Solid; [Merck Index] Light tan to light pink flaky powder; Odorless; [PhytoTechnology Laboratories MSDS], Solid
Record name Indoleacetic acid
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Solubility

>26.3 [ug/mL] (The mean of the results at pH 7.4), 1.5 mg/mL
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Vapor Pressure

0.00000526 [mmHg]
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CAS No.

87-51-4
Record name Indole-3-acetic acid
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Record name Indol-3-ylacetic acid
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Record name INDOLEACETIC ACID
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Melting Point

168.5 °C
Record name Indoleacetic acid
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Synthesis routes and methods I

Procedure details

2-indolylacetic acid; (N-methyl)-2- or -3-indolylacetic acid; 3-(3-indolyl)propionic acid; 3- or 2-indolylacrylic acid (also (N-methyl)); (2-methyl-3-indolyl)acetic acid, 3,4-(methylenedioxy)phenylacetic acid; 3,4-(methylenedioxy)cinnamic acid; indole-3-butyric acid; (5-methoxyindol-3-yl)acetic acid; naphthyl-1- or -2-acetic acid; flavone-8-acetic acid; 5,6-dimethylxanthone-4-acetic acid (L. L. Thomsen et al.: Cancer Chemother, Pharmacol. 31, 151ff. (1992) demonstrate that the corticoid 21-carboxylic esters prepared from this could also have an antitumorigenic effect, likewise the abovementioned chlorambucil).
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2-acetic acid
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5,6-dimethylxanthone 4-acetic acid
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corticoid 21-carboxylic esters
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(N-methyl)-2- or -3-indolylacetic acid
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Synthesis routes and methods II

Procedure details

Anti-skatole antibodies were prepared essentially in the same manner as described by Weiler, Planta (1981) 153:319-324 for preparing antibodies to detect a plant hormone, indole acetic acid. A skatole analogue-, indole-3-acetic acid (IAA), bovine serum albumin (BSA) conjugate was prepared by a mixed anhydride method. IAA (52.3 mg, 300 μmol) in 2 ml dimethylformamide (DMF) was treated with 75 μl tri-n-butyl amine and the solution was cooled to about -10° to -15° C. Forty μl of isobutylchlorocarbonate was added to that mixture, and the solution was stirred for about 10 min. That mixture was continually stirred while a total of 420 mg of BSA, dissolved in a mixture of 23 ml 50% DMF solution and 420 μl of 1N NaOH was slowly added. Following addition of the BSA, the solution was stirred at 0° C. for an hour. 100 μl of 1N NaOH was then added. The mixture was stirred for an additional four hours at 0° C. That mixture was dialyzed twice against 2 L of 10% DMF and then against water (4×1 L).
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Indole-3-acetic acid (IAA) exert its effects on plant growth and development?

A1: IAA is a key plant hormone known as auxin. It acts by binding to specific receptor proteins, mainly the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX PROTEIN (TIR1/AFB) family. [] This binding triggers a signaling cascade leading to changes in gene expression and ultimately influencing various growth and developmental processes, including cell elongation, division, and differentiation. []

Q2: What is the role of IAA in fruit ripening?

A4: IAA interacts with other hormones, like ethylene, to regulate fruit ripening processes. Studies on tomato ripening suggest an intricate crosstalk between light, ethylene, and IAA signaling. [] Changes in IAA signaling, alongside ethylene, influence carotenoid synthesis, color development, and softening during ripening. []

Q3: What is the molecular formula and weight of IAA?

A3: The molecular formula of IAA is C10H9NO2, and its molecular weight is 175.18 g/mol.

Q4: What are the key spectroscopic features of IAA?

A6: IAA can be characterized using techniques like UV, infrared, nuclear magnetic resonance (NMR), and mass spectrometry (MS). [] These techniques provide information about its functional groups, bonding patterns, and fragmentation patterns, aiding in its identification and quantification.

Q5: Does the stability of IAA vary under different conditions?

A7: Yes, IAA is susceptible to degradation under certain conditions, impacting its efficacy. It is sensitive to light, heat, air, and oxygen. [] Exposure to these factors can lead to its breakdown, potentially reducing its activity. []

Q6: Does IAA possess any catalytic properties itself?

A6: IAA is not typically known for its catalytic properties. It primarily functions as a signaling molecule, regulating plant growth and development by influencing gene expression rather than directly catalyzing chemical reactions.

Q7: Have computational methods been used to study IAA and its interactions?

A9: Yes, computational chemistry, such as molecular mechanics, semi-empirical methods, and density functional theory (DFT), have been employed to study IAA. [] These methods provide insights into its structural properties, electronic distribution, and binding affinities to receptor proteins. []

Q8: How do modifications to the IAA structure affect its activity?

A10: Structural modifications of IAA significantly influence its activity and binding affinity to receptors. For instance, alkyl groups at the 2-position of the indole ring can hinder its binding, while substituents at position 6 may enhance it. [] Additionally, esterification of the carboxyl group can alter its activity, as seen with MeIAA, which requires hydrolysis back to IAA for biological activity. []

Q9: What strategies can be employed to improve the stability of IAA?

A11: Several approaches can enhance IAA stability. One strategy involves incorporating antioxidants, like butylated hydroxytoluene (BHT), to prevent oxidative degradation. [] Formulating IAA into nanohybrid complexes, such as layered double hydroxides (LDHs) or zinc basic salts (ZBS), can also offer protection from heat, light, air, and oxygen. []

Q10: What methods are commonly used to analyze IAA in plant tissues?

A15: Various methods are employed for IAA analysis, including high-performance liquid chromatography (HPLC) [, ], gas chromatography-mass spectrometry (GC-MS) [, ], and thin-layer chromatography (TLC). [] These methods enable the separation, identification, and quantification of IAA and its metabolites from complex plant extracts.

Q11: Does the degradation of IAA in the environment pose any ecological concerns?

A11: IAA degradation is a natural process in the environment and is not typically associated with significant ecological concerns. Microorganisms play a crucial role in breaking down IAA, contributing to its natural turnover in soil and aquatic ecosystems.

Q12: What is the solubility of IAA?

A17: IAA exhibits limited solubility in water but dissolves readily in organic solvents like ethanol and ether. [] Its solubility can influence its bioavailability and transport within plant tissues.

Q13: Are there any synthetic compounds that mimic the effects of IAA?

A24: Yes, several synthetic auxins, like α-naphthaleneacetic acid (NAA) [] and 2,4-dichlorophenoxyacetic acid (2,4-D) (not mentioned in the provided papers), have been developed. These synthetic auxins can elicit similar growth-promoting effects in plants and are often used in agriculture and horticulture.

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